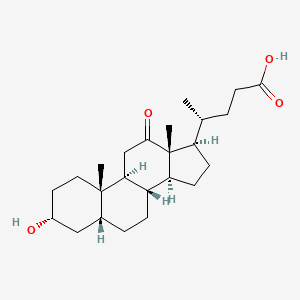

12-Ketolithocholic acid

Description

Properties

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNYHSDFZXHMMJ-VPUMZWJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199300 | |

| Record name | 12-Ketolithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 12-Ketodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5130-29-0 | |

| Record name | 12-Ketolithocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5130-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Ketolithocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005130290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Ketolithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-OXOLITHOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57668172Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12-Ketodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Enzymatic Synthesis of 12-Ketolithocholic Acid

Hydroxysteroid Dehydrogenase (HSDH)-Mediated Oxidation

The enzymatic conversion of lithocholic acid to this compound leverages regioselective oxidation at the C12 position. 3α-HSDH from Pseudomonas testosteroni and 12α-HSDH from Clostridium absonum are widely employed for this transformation.

Reaction Mechanism

The oxidation follows a NAD(P)+-dependent pathway:

$$

\text{Lithocholic acid} + \text{NAD}^+ \xrightarrow{\text{12α-HSDH}} \text{this compound} + \text{NADH} + \text{H}^+

$$

Optimal activity occurs at pH 8.0–9.0 and 25–37°C, with kinetic studies showing a $$ K_m $$ of 0.45 mM for lithocholic acid.

Process Optimization

- Coenzyme Recycling : NADH oxidase from Lactobacillus brevis regenerates NAD+ in situ, reducing costs by 70%.

- Immobilization : Encapsulating 12α-HSDH in alginate beads enhances stability, achieving 15 reaction cycles with <10% activity loss.

Table 1: Enzymatic Oxidation Parameters

| Parameter | Value | Source |

|---|---|---|

| Yield | 92–95% | |

| Reaction Time | 24–48 h | |

| Enzyme Loading | 5–10 U/g substrate | |

| Space-Time Yield | 12 g/L·day |

Chemical Oxidation Methods

Chromium Trioxide (CrO₃) in Acetic Acid

Selective oxidation of the C12 hydroxyl group is achieved using CrO₃ in glacial acetic acid under anhydrous conditions.

Procedure

- Substrate Preparation : Methyl ester of lithocholic acid (10 mmol) is dissolved in 50 mL acetic acid.

- Oxidation : CrO₃ (12 mmol) is added dropwise at 0°C, followed by stirring at 25°C for 6 h.

- Workup : The mixture is diluted with ice water, neutralized with NaOH, and extracted with ethyl acetate.

- Purification : Silica gel chromatography (hexane:ethyl acetate = 3:1) yields this compound methyl ester (85% yield).

Jones Reagent (CrO₃-H₂SO₄)

Jones reagent offers faster kinetics but lower selectivity. A study comparing CrO₃ and Jones reagent showed:

Table 2: Chemical Oxidants Comparison

| Oxidant | Yield (%) | Selectivity (C12) | Byproducts |

|---|---|---|---|

| CrO₃/AcOH | 85 | 92% | 3-keto (5%) |

| Jones Reagent | 78 | 84% | 3,12-diketo (12%) |

Microbial Biotransformation

Recombinant Escherichia coli Systems

Co-expression of 12α-HSDH and NADH oxidase in E. coli BL21(DE3) enables single-step bioconversion.

Fermentation Conditions

- Medium : TB broth supplemented with 0.1 mM IPTG.

- Substrate Feeding : Lithocholic acid (20 mM) is added at OD₆₀₀ = 0.6.

- Productivity : 18 g/L after 72 h, with a molar conversion of 98%.

Genetic Modifications

Hybrid Chemo-Enzymatic Approaches

Sequential Oxidation-Reduction

A two-step protocol combines chemical oxidation and enzymatic reduction:

- Chemical Step : Lithocholic acid → 3,12-diketolithocholic acid (CrO₃, 90% yield).

- Enzymatic Step : Selective reduction of C3 keto group using 3α-HSDH yields this compound (88% yield).

Advantages : Avoids purification of intermediates; overall yield increases to 79%.

Industrial-Scale Production Challenges

Cost Analysis

Table 3: Economic Comparison of Methods

| Method | Cost ($/kg) | Purity (%) | Scalability |

|---|---|---|---|

| Enzymatic | 1,200 | 99.5 | High |

| Chemical | 800 | 97.0 | Moderate |

| Microbial | 1,500 | 99.8 | High |

Chemical Reactions Analysis

Types of Reactions: Monomethyl glutarate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glutaric acid.

Reduction: It can be reduced to form monomethyl glutarate alcohol.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) are commonly used.

Major Products Formed:

Oxidation: Glutaric acid.

Reduction: Monomethyl glutarate alcohol.

Substitution: Various substituted glutarates.

Scientific Research Applications

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of 12-KLCA, particularly in the context of ulcerative colitis (UC). Research indicates that 12-KLCA significantly suppresses the secretion of interleukin-17A (IL-17A) from colonic group 3 innate lymphoid cells (ILC3s), which are crucial for maintaining intestinal health. In a comparative study, mice treated with 12-KLCA exhibited a stronger anti-inflammatory response than those treated with deoxycholic acid (DCA), suggesting its potential as a therapeutic agent for UC management .

Role in Gut Microbiota Modulation

12-KLCA has been implicated in modulating gut microbiota composition. In patients with severe UC, a notable decrease in secondary bile acids, including 12-KLCA, was observed alongside alterations in microbial populations. The restoration of these bile acids through dietary or supplemental means could potentially rebalance gut microbiota and improve clinical outcomes in UC patients .

Implications for Colorectal Carcinogenesis

Emerging evidence suggests that compounds like 12-KLCA may play a role in colorectal cancer initiation. Fecal metabolites, including 12-KLCA, have been linked to the carcinogenic processes within the colon. This association underscores the need for further investigation into how bile acids influence cancer pathways and their potential use as biomarkers for early detection or prevention strategies .

Effects on Metabolic Disorders

Research has also explored the relationship between bile acids, including 12-KLCA, and metabolic disorders such as type 2 diabetes mellitus (T2DM). Specific bile acids have been shown to correlate with metabolic profiles in diabetic patients. The quantification of these bile acids could provide insights into their roles in glucose metabolism and insulin sensitivity .

Therapeutic Potential in Liver Diseases

The gut-liver axis theory posits that bile acids are critical mediators between the gut and liver. In models of cholestasis, alterations in bile acid profiles—including reductions in 12-KLCA—were associated with increased liver inflammation and injury. This suggests that restoring normal bile acid levels could be beneficial in managing liver diseases .

Data Summary Table

Case Studies and Clinical Insights

- Ulcerative Colitis : A study involving fecal microbiota transfer demonstrated that mice receiving microbiota from severe UC patients had diminished levels of secondary bile acids like 12-KLCA, leading to increased inflammation. Supplementation with 12-KLCA showed promise in mitigating these inflammatory responses .

- Colorectal Cancer : In a cohort study examining fecal metabolites among colorectal cancer patients, researchers found elevated levels of certain bile acids, including 12-KLCA, which were associated with higher cancer risk markers .

- Type 2 Diabetes : A clinical trial assessing bile acid levels in T2DM patients revealed that specific bile acids were significantly altered compared to non-diabetics, suggesting a potential role for compounds like 12-KLCA in metabolic regulation .

Mechanism of Action

The mechanism of action of monomethyl glutarate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

12-KLCA shares structural similarities with other keto-substituted bile acids but differs in oxidation sites and biological roles. Key comparisons include:

Metabolic and Pathway Differences

- Biosynthetic Pathways: 12-KLCA is enriched in "secondary bile acid biosynthesis" pathways, whereas 7-ketolithocholic acid is linked to perturbations in vitamin B6 and amino acid metabolism .

- Disease Associations: T2DM: 12-KLCA and 7,12-diketolithocholic acid are reduced in T2DM models but restored by interventions like GGQLT (a herbal formulation) . Gastric Cancer: 12-KLCA is a diagnostic biomarker for GCA (AUC = 0.976), outperforming other metabolites like prostaglandin E2 . Liver Diseases: 12-KLCA correlates with Enterococcus faecium abundance in biliary atresia, while 7-ketolithocholic acid shows hepatotoxic effects .

Gut Microbiota Interactions

- 12-KLCA levels increase with high-fat diets and correlate positively with deoxycholic acid and lithocholic acid excretion .

- In irritable bowel syndrome with diarrhea (IBS-D), 12-KLCA is elevated alongside glycodeoxycholic acid, suggesting dysregulated gut-liver axis signaling .

Analytical and Pharmacological Profiles

- Retention Time : 12-KLCA has a longer HPLC retention time (31.3 min) compared to 7-ketolithocholic acid (21.5 min), aiding in analytical differentiation .

Biological Activity

12-Ketolithocholic acid (12-KLCA) is a secondary bile acid that has garnered attention for its potential biological activities, particularly in relation to gut health and inflammation. This article explores the biological activity of 12-KLCA, focusing on its mechanisms of action, implications in diseases such as ulcerative colitis (UC), and its interactions with gut microbiota.

Overview of this compound

12-KLCA is derived from the metabolism of primary bile acids by gut microbiota. It is structurally characterized as a steroid acid, primarily involved in lipid digestion and absorption. Bile acids like 12-KLCA also serve as signaling molecules that modulate various physiological processes, including inflammation and immune responses .

Recent studies have elucidated the mechanisms through which 12-KLCA exerts its biological effects:

- Anti-inflammatory Properties : 12-KLCA has been shown to suppress the secretion of IL-17A from colonic group 3 innate lymphoid cells (ILC3s), which are crucial for maintaining intestinal homeostasis. This suppression is associated with an increase in the expression of the vitamin D receptor (VDR) and a decrease in inflammatory cytokines, highlighting its potential as a therapeutic agent for inflammatory bowel diseases .

- Gut Microbiota Interaction : The presence of 12-KLCA is influenced by gut microbiota composition. In patients with severe UC, levels of 12-KLCA were found to be diminished alongside other secondary bile acids. This suggests that dysbiosis may contribute to reduced production of beneficial metabolites like 12-KLCA, further exacerbating inflammatory conditions .

Clinical Observations in Ulcerative Colitis

A multi-center study involving patients with varying severities of UC revealed significant differences in bile acid profiles. Patients with severe UC exhibited lower levels of 12-KLCA compared to those with mild or moderate forms of the disease. This correlation underscores the role of 12-KLCA in regulating intestinal inflammation and suggests it could serve as a biomarker for disease severity .

Animal Models

In animal studies using fecal microbiota transfer (FMT), mice receiving microbiota from patients with severe UC displayed enhanced inflammation and reduced ILC3 populations. When these mice were treated with 12-KLCA, a notable reduction in colonic inflammation was observed, further supporting its role as an anti-inflammatory agent .

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Li et al. (2024) | 12-KLCA suppresses IL-17A secretion from ILC3s | Potential therapeutic target for UC |

| Zhang et al. (2023) | Lower levels of 12-KLCA in severe UC patients | Biomarker for disease severity |

| Wang et al. (2022) | FMT studies show reduced ILC3s in mice with SUC-derived microbiota | Importance of gut microbiota in bile acid metabolism |

Q & A

Q. What are the primary biological matrices for detecting endogenous 12-KLCA, and how should sample preparation be optimized?

- Methodological Answer : 12-KLCA is commonly detected in fecal samples, serum, and gastrointestinal tissues. For fecal samples, homogenize in methanol:water (80:20) to extract bile acids, followed by centrifugation and filtration. Use solid-phase extraction (SPE) to reduce matrix interference before LC-MS analysis .

Q. Which analytical techniques are most reliable for quantifying 12-KLCA in complex biological mixtures?

- Methodological Answer : Targeted metabolomics using LC-MS/MRM is the gold standard. For example, a C18 reversed-phase column with a gradient elution (water:acetonitrile + 0.1% formic acid) achieves baseline separation of 12-KLCA from isomers. Validate sensitivity (LOD/LOQ) and linearity using spiked calibration curves .

Advanced Research Questions

Q. How does 12-KLCA influence metabolic pathways in gastrointestinal malignancies, and what experimental models are suitable for mechanistic studies?

- Methodological Answer : 12-KLCA is implicated in gastric cardia adenocarcinoma via FXR (farnesoid X receptor) inhibition. Use in vitro models (e.g., cancer cell lines with FXR knockdown) and in vivo xenografts to assess proliferation and apoptosis. Combine transcriptomics (RNA-seq) and metabolomics to map pathway perturbations, such as vitamin B6 metabolism or arginine biosynthesis .

Q. What strategies resolve contradictions in 12-KLCA concentration data across studies, such as variability in fecal vs. serum measurements?

- Methodological Answer : Standardize pre-analytical variables (e.g., fasting status, storage conditions) and normalize data to internal standards (e.g., deuterated bile acids). Perform meta-analyses using mixed-effects models to account for inter-study heterogeneity. Cross-validate findings with orthogonal methods like NMR spectroscopy .

Q. How can the role of gut microbiota in 12-KLCA metabolism be experimentally validated?

- Methodological Answer : Use germ-free mouse models colonized with defined microbial consortia. Compare 12-KLCA levels before and after colonization via LC-MS. Perform in vitro fermentation assays with fecal inocula to identify specific bacterial taxa responsible for 12-KLCA biotransformation using 16S rRNA sequencing and metabolomic correlation networks .

Q. What are the challenges in synthesizing stable isotope-labeled 12-KLCA for tracer studies, and how are they addressed?

- Methodological Answer : Labeling the C12 ketone group requires protecting other reactive sites (e.g., hydroxyl groups at C3). Use deuterated sodium borohydride for selective reduction followed by re-oxidation. Confirm isotopic purity (>98%) via high-resolution MS and NMR. These tracers enable kinetic studies of enterohepatic circulation .

Data Interpretation and Reporting Standards

Q. How should researchers report conflicting data on 12-KLCA’s association with survival outcomes in oncology studies?

- Methodological Answer : Apply the REMARK guidelines for tumor biomarker studies. Clearly define cohorts (e.g., stage, treatment history), use Cox proportional hazards models with adjustment for confounders, and provide Kaplan-Meier curves with log-rank tests. Report sensitivity analyses to assess robustness .

Q. What statistical methods are recommended for analyzing 12-KLCA’s dose-response effects in preclinical models?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. For longitudinal data, apply mixed-effects models with random slopes. Validate assumptions (normality, homoscedasticity) via residual plots and leverage bootstrapping for confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.